molecular formula C24H17ClN2O2S B11416299 1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11416299
M. Wt: 432.9 g/mol
InChI Key: UFSRKQFNSMSLJJ-UHFFFAOYSA-N
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Description

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

1-benzyl-3-(5-chloro-2-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O2S/c1-15-11-12-17(25)13-19(15)27-23(28)22-21(18-9-5-6-10-20(18)30-22)26(24(27)29)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3

InChI Key

UFSRKQFNSMSLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the benzothieno pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: to form the benzothieno pyrimidine core.

    Substitution reactions: to introduce the benzyl and chloro-methylphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 5-chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (NAS) under catalytic conditions.

Reaction Type Reagents/Conditions Product Notes
Palladium-Catalyzed CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C5-Aryl derivatives (e.g., Suzuki-Miyaura coupling)Requires electron-deficient aryl boronic acids for efficient coupling.
SNAr with AminesAniline, CuI, K₃PO₄, DMSO, 100°C 5-Anilino-substituted analogsElectron-withdrawing groups on the amine enhance reactivity .

Key Findings :

  • The chloro group’s position para to the electron-withdrawing pyrimidine-dione system activates it for NAS.

  • Suzuki coupling yields biaryl derivatives, expanding structural diversity for biological screening.

Oxidation of the Thieno Ring

The sulfur atom in the thieno ring can undergo oxidation to sulfoxide or sulfone derivatives.

Reaction Type Reagents/Conditions Product Notes
SulfoxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°CThieno[3,2-d]pyrimidine sulfoxideControlled stoichiometry prevents over-oxidation to sulfone.
SulfonationH₂O₂/AcOH, refluxThieno[3,2-d]pyrimidine sulfoneRequires prolonged heating (12–24 h).

Key Findings :

  • Sulfoxidation enhances solubility in polar solvents, potentially improving bioavailability.

  • Sulfone derivatives exhibit increased metabolic stability compared to the parent compound.

Hydrolysis of the Dione Moiety

The 2,4(1H,3H)-dione system undergoes hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Product Notes
Acidic Hydrolysis6M HCl, reflux, 6 h 2,4-Dicarboxylic acid derivativeQuantitative conversion observed in strong mineral acids .
Basic HydrolysisNaOH (10%), EtOH/H₂O, 60°C Sodium salt of dicarboxylateNeutralization with HCl regenerates the diacid .

Key Findings :

  • Hydrolysis products serve as intermediates for further functionalization (e.g., esterification) .

  • The dione’s lactam-lactim tautomerism influences reactivity in aqueous media .

Alkylation/Acylation at the Benzyl Group

The N-benzyl group is amenable to alkylation or acylation under mild conditions.

Reaction Type Reagents/Conditions Product Notes
Friedel-Crafts AlkylationAlCl₃, alkyl halide, CH₂Cl₂, 0°CAlkylated benzyl derivatives (e.g., –CH₂C₆H₄–R)Steric hindrance from the 2-methylphenyl group limits para substitution.
AcylationAcCl, pyridine, RTAcetylated benzyl derivativeYields decrease with bulkier acylating agents.

Key Findings :

  • Alkylation modifies lipophilicity, impacting membrane permeability.

  • Acylation is reversible under physiological conditions, enabling prodrug strategies.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothieno ring participates in EAS, albeit selectively due to deactivation by the dione system.

Reaction Type Reagents/Conditions Product Notes
NitrationHNO₃/H₂SO₄, 0°C 6-Nitrobenzothieno[3,2-d]pyrimidineLimited regioselectivity; meta/para mixtures observed .
BrominationBr₂, FeBr₃, CHCl₃, 50°C 6-Bromo derivativeBromine acts as both electrophile and oxidizing agent .

Key Findings :

  • Nitration occurs preferentially at the 6-position of the benzothieno ring .

  • Brominated derivatives are precursors for cross-coupling reactions .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-benzyl-3-(5-chloro-2-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells via metabolic activation leading to DNA adduct formation. This suggests that the compound may interfere with cellular processes by binding to macromolecules.

Case Study: Anticancer Efficacy

In a study examining the efficacy of similar compounds against breast cancer cell lines, it was found that the compound induced cell death through the activation of specific apoptotic pathways. The mechanism involved the inhibition of key enzymes responsible for cell proliferation, which was confirmed through biochemical assays.

Enzyme Inhibition

The structure of this compound suggests potential inhibition of enzymes involved in cancer cell proliferation. For instance, fluorinated derivatives have been shown to modulate cytochrome P450 enzymes in sensitive cells. This mechanism may be relevant for the metabolism of the compound itself and its subsequent biological effects.

Antimicrobial Activity

Beyond anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The presence of nitrogen atoms within its structure plays a crucial role in forming hydrogen bonds with active sites on microbial enzymes and receptors.

Case Study: Antimicrobial Efficacy

A study reported the synthesis of derivatives based on this compound and evaluated their antimicrobial properties against both bacterial and fungal strains. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the benzothieno-pyrimidine core can enhance efficacy.

Other Pharmacological Activities

The compound has also been explored for additional pharmacological activities including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: to modulate their activity.

    Interfere with cellular processes: such as DNA replication or protein synthesis.

    Induce apoptosis: in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-benzyl-3-(3-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 1-benzyl-3-(5-chloro-2-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H16ClN2O2S
  • IUPAC Name : 5-(5-chloro-2-methylphenyl)-3-[(3-fluorophenyl)methyl]-8-thia-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)1012-tetraene-46-dione
  • SMILES Notation : Cc(ccc(Cl)c1)c1N(C(c(sc1c2cccc1)c2N1Cc2cc(F)ccc2)=O)C1=O

This compound is characterized by a complex structure that includes a benzothieno moiety, which is known for its diverse pharmacological properties.

Cytotoxicity and Anticancer Effects

Research indicates that compounds within the benzothienopyrimidine class exhibit significant cytotoxicity against various cancer cell lines. The specific compound has shown promising results in inhibiting the proliferation of cancer cells:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest at the sub-G1 phase. For instance, certain derivatives of related compounds have shown IC50 values significantly lower than established chemotherapeutic agents like sorafenib, indicating a higher potency against specific cancer types .

The mechanisms underlying the cytotoxic effects of benzothienopyrimidines are multifaceted:

  • Apoptosis Induction : Flow cytometry analyses have revealed that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compounds have been shown to disrupt normal cell cycle progression, particularly affecting the G1/S transition.
  • Inhibition of Angiogenesis : Some studies suggest that these compounds may also possess anti-angiogenic properties, further contributing to their anticancer efficacy .

Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing and evaluating derivatives of benzothienopyrimidines found that modifications at specific positions significantly enhanced their anticancer activity. Compounds with fluorinated substitutions exhibited superior activity against HeLa cells with IC50 values ranging from 0.37 to 0.95 µM .

Study 2: Mechanistic Insights into Cytotoxicity

Another investigation into the cytotoxicity mechanisms revealed that the compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that contribute to its toxic effects on cancer cells .

Data Summary Table

Compound NameCell LineIC50 Value (µM)Mechanism
1-benzyl-3-(5-chloro-2-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneHeLa0.37Apoptosis induction
Related DerivativeA5490.73Cell cycle arrest
SorafenibHeLa7.91Standard reference

Q & A

Basic: What are the optimal synthetic routes for 1-benzyl-3-(5-chloro-2-methylphenyl)benzothienopyrimidinedione, and how can reaction yields be improved?

Answer:
The compound is synthesized via cyclocondensation and alkylation strategies. A validated approach involves reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in boiling phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides in DMF using potassium carbonate as a base . Key optimizations include:

  • Reagent ratios : Maintain a 1:1.2 molar ratio of intermediate to benzyl chloride to minimize side products.
  • Temperature control : Alkylation at 80–90°C ensures complete substitution without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves yield to 60–75% .

Basic: What analytical methods are recommended for structural confirmation and purity assessment?

Answer:

  • 1H NMR : Assign peaks using deuterated DMSO to confirm benzyl group integration (δ 4.5–5.5 ppm for CH2) and aromatic protons (δ 7.0–8.5 ppm). reports resolved signals for thiazole substituents at δ 2.4–2.6 ppm .
  • HPLC : Use a C18 column (100 × 4 mm) with a 25-minute gradient (acetonitrile/water) to achieve >98% purity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z corresponding to the molecular formula .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Derivatives with 1-benzyl and 5-phenyl-1,3,4-oxadiazole substituents exhibit antimicrobial activity against Staphylococcus aureus (MIC 8–16 µg/mL) and E. coli (MIC 16–32 µg/mL) . Activity correlates with electron-withdrawing groups (e.g., chloro, methyl) enhancing membrane penetration .

Advanced: How can structure-activity relationships (SAR) explain contradictory antimicrobial results across derivatives?

Answer:
Contradictions arise from substituent positioning and steric effects:

  • Para-substituted benzyl groups (e.g., 4-fluoro) improve activity by 2–4× compared to ortho-substituted analogs due to reduced steric hindrance .
  • Thiazole vs. oxadiazole : Thiazole-containing derivatives (e.g., 2-methyl-1,3-thiazol-4-yl) show lower Gram-negative activity, likely due to reduced hydrophilicity .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP, polar surface area) influencing MIC values .

Advanced: What strategies resolve low aqueous solubility in pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) for in vitro assays. For in vivo, employ PEG-400/water (1:1) to enhance solubility to >1 mg/mL .
  • Prodrug modification : Introduce phosphate esters at the 2,4-dione moiety, increasing solubility by 10× while retaining activity after enzymatic cleavage .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, achieving 85% bioavailability in rodent models .

Advanced: How can computational modeling guide the design of more potent analogs?

Answer:

  • Docking studies : Target E. coli DNA gyrase (PDB: 1KZN) to identify hydrogen bonds between the pyrimidinedione core and Ser84/Arg76 residues .
  • MD simulations : Assess stability of benzyl group interactions in the hydrophobic pocket over 100 ns trajectories .
  • QSAR models : Use Gaussian-based DFT calculations to optimize substituent electronegativity and reduce HOMO-LUMO gaps for enhanced reactivity .

Advanced: What experimental controls are critical when evaluating enzyme inhibition mechanisms?

Answer:

  • Positive controls : Include known inhibitors (e.g., ciprofloxacin for gyrase) to validate assay conditions .
  • Negative controls : Use solvent-only and scrambled peptide substrates to rule out non-specific binding .
  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive (Ki < 1 µM) vs. non-competitive inhibition .

Advanced: How can NMR spectral overlap challenges be mitigated for accurate structural analysis?

Answer:

  • 2D NMR : Use HSQC to resolve overlapping aromatic signals (e.g., distinguishing benzothieno protons from benzyl groups) .
  • Variable temperature NMR : Record spectra at 313 K to sharpen broad peaks caused by slow rotation of the 5-chloro-2-methylphenyl group .
  • Isotopic labeling : Synthesize 13C-labeled analogs to track carbon connectivity in complex regions .

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